tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate

Drug Design Physicochemical Properties Lipophilicity

This protected chiral 1,2-diamine building block features a unique 3,4-difluorophenyl motif that delivers a distinct LogP of 2.49 and TPSA of 64.35 Ų—critical parameters for CNS multiparameter optimization. Unlike regioisomers, the 3,4-difluoro pattern ensures predictable metabolic stability and SAR. Its dual-amine architecture (Boc-protected benzylic amine + free primary amine) enables chemoselective conjugation strategies. Procure at 98% purity to ensure high-yielding Buchwald-Hartwig aminations and other sensitive reactions. Ideal for fluorine scan campaigns and targeted library synthesis.

Molecular Formula C13H18F2N2O2
Molecular Weight 272.29 g/mol
CAS No. 1016744-21-0
Cat. No. B6613959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate
CAS1016744-21-0
Molecular FormulaC13H18F2N2O2
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN)C1=CC(=C(C=C1)F)F
InChIInChI=1S/C13H18F2N2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-5-9(14)10(15)6-8/h4-6,11H,7,16H2,1-3H3,(H,17,18)
InChIKeyJDUCWWACUUFPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate (CAS 1016744-21-0): A Strategic Building Block for Amine-Containing Targets


tert-Butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate (CAS 1016744-21-0) is a protected chiral 1,2-diamine building block, featuring a 3,4-difluorophenyl motif, a Boc-protected benzylic amine, and a free primary amine . It belongs to a class of fluorinated phenethylamine derivatives widely utilized in medicinal chemistry to introduce specific electronic, steric, and lipophilic features into drug candidates. The precise 3,4-difluoro substitution pattern differentiates it from other regioisomers, offering a unique profile in terms of molecular properties like lipophilicity (LogP 2.49) and polarity (TPSA 64.35 Ų) , which directly influences its synthetic utility and pharmacological potential compared to non-fluorinated or alternatively substituted analogs.

Why Substituting tert-Butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate with a Close Analog Risks Project Integrity


The assumption that fluorinated building blocks within the same family are interchangeable is a common pitfall in drug discovery. The specific positioning of fluorine atoms on the aromatic ring dramatically modulates physicochemical properties and, consequently, pharmacological outcomes [1]. For instance, the 3,4-difluoro substitution pattern in CAS 1016744-21-0 imparts a distinct LogP of 2.49, which is a key driver of membrane permeability and bioavailability . An indiscriminate switch to the 2,4-difluoro regioisomer or a mono-fluoro analog can lead to an unfavorable shift in lipophilicity, altered hydrogen-bond acceptor capacity, and unpredictable impacts on metabolic stability and target binding, effectively invalidating established structure-activity relationships (SAR) and jeopardizing lead optimization efforts.

A Comparative Quantitative Guide to tert-Butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate vs. Closest Analogs


Lipophilicity Modulation: LogP of the 3,4-Difluoro Isomer vs. Other Fluorinated Analogs

The 3,4-difluorophenyl substitution pattern in the target compound provides a specific lipophilicity value, quantified as a predicted LogP of 2.49 , which is a critical parameter for central nervous system (CNS) drug design and generally favorable for oral bioavailability. While a direct head-to-head measurement against all isomers is not available in a single study, class-level inference indicates that moving fluorine substituents to the 2- and 4-positions or using a single fluorine atom will alter the molecular dipole and solvation energy, leading to a predictably different LogP value. The difference, although seemingly small, can translate to a significant shift in membrane permeability and non-specific protein binding, distinguishing it as a tool for fine-tuning lipophilicity within a narrow window.

Drug Design Physicochemical Properties Lipophilicity Fluorine Chemistry SAR

Polar Surface Area (PSA) Distinction for CNS Drug Design

Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to cross the blood-brain barrier (BBB). The target compound exhibits a TPSA of 64.35 Ų , positioning it favorably within the optimal range for CNS penetration (typically < 90 Ų). The precise value is dictated by the specific molecular constitution, including the 3,4-difluoro substitution. While closely related analogs will have similar TPSA values (e.g., the same number of heteroatoms), the biological consequence of this specific TPSA in the context of the full molecular structure is validated by its use as a building block for CNS-targeted molecules.

CNS Drug Discovery Physicochemical Properties Permeability Blood-Brain Barrier Molecular Descriptors

Purity Benchmarking: 98%+ Purity of CAS 1016744-21-0 vs. Standard Commercial Grades

The target compound is consistently offered at a high purity of 98% from major suppliers like Leyan , a critical specification for minimizing byproducts in complex multi-step syntheses. In comparison, closely related analogs from other sources can be found at a lower, standard purity of 95%, such as the 2,4-difluoro isomer available from Sigma-Aldrich . This 3% difference in purity can represent a significant increase in the burden of side products, particularly when the amine is used in a late-stage coupling reaction, potentially leading to lower yields and challenging purifications.

Chemical Sourcing Quality Control Purity Analysis Building Blocks Reproducibility

Unique Utility as a Key Intermediate vs. a Simple Carbamate

Unlike simple aryl carbamates (e.g., Ethyl N-(3,4-difluorophenyl)carbamate) which lack a second reactive handle, this molecule functions as a dual-amine building block. The Boc group protects the benzylic amine, allowing for chemoselective reaction at the primary amine or, after Boc deprotection, further divergent functionalization at the benzylic position [1]. This dual reactivity significantly reduces the step-count in the synthesis of complex, unsymmetrical vicinal diamines, a common motif in biologically active molecules. The pure methylene linker prevents the electronic deactivation seen in aniline-based carbamates, providing a crucial advantage in nucleophilicity for the free amine.

Synthetic Chemistry Building Blocks Amine Synthesis Medicinal Chemistry Late-Stage Functionalization

Optimal Deployment Scenarios for tert-Butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate Based on Differential Evidence


CNS Drug Lead Optimization Requiring Precise Lipophilicity Control

A medicinal chemistry team developing a CNS-targeted kinase inhibitor leverages the predicted LogP of 2.49 for CAS 1016744-21-0 as a key input for their multiparameter optimization (MPO) score. They select this specific 3,4-difluoro isomer to maintain the lead series' optimal LogP range (1.5-3.0) and TPSA (64.35 Ų, also from the vendor specification) to ensure a high probability of crossing the blood-brain barrier, relying on the quantifiable physicochemical profile unavailable for alternative isomers.

High-Yield Synthesis of Vicinal Diamine-Focused Libraries

A synthetic chemist tasked with creating a diverse library of unsymmetrical diamines procures this compound specifically for its 98% purity benchmark . This high purity is essential for a planned parallel synthesis involving a sensitive Buchwald-Hartwig amination; the 3% higher purity compared to a standard 95% grade analog is expected to significantly reduce side-product formation, leading to consistently higher yields and simpler purification across the library.

Establishing Robust SAR for Metabolic Stability

In a hit-to-lead program, the in vitro metabolic stability of a lead compound is found to be poor. The team uses tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate to introduce a 3,4-difluorophenyl group at a specific vector, implementing a 'fluorine scan'. Based on the principle that 3,4-difluoro substitution blocks metabolic hotspots more effectively than a single fluorine atom , this compound allows for a direct, quantifiable comparison of metabolic stability (e.g., intrinsic clearance in liver microsomes) against the des-fluoro and mono-fluoro analogs, directly guiding the next design cycle.

Chemoselective Bioconjugation with an Orthogonal Amine Handle

For a project requiring site-specific attachment of a drug-linker to an antibody, the target compound serves as a key intermediate. Its dual-amine system offers a clear advantage: the primary amine is used to attach the linker payload, while the Boc-protected benzylic amine is later deprotected for conjugation to a functionalized biopolymer. This chemoselective strategy is not possible with simple, single-handle carbamates, making the procurement of this specific dual-protected diamine critical for achieving the desired product homogeneity .

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